3-(4-Chloro-3-methylphenyl)propanal 3-(4-Chloro-3-methylphenyl)propanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806125
InChI: InChI=1S/C10H11ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-7H,2-3H2,1H3
SMILES:
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

3-(4-Chloro-3-methylphenyl)propanal

CAS No.:

Cat. No.: VC17806125

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-3-methylphenyl)propanal -

Specification

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 3-(4-chloro-3-methylphenyl)propanal
Standard InChI InChI=1S/C10H11ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-7H,2-3H2,1H3
Standard InChI Key DYUVACAJGHKQMM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)CCC=O)Cl

Introduction

Structural and Chemical Identity of 3-(4-Chloro-3-methylphenyl)propanal

Key Structural Features:

  • Aromatic Core: The chloro and methyl substituents introduce steric and electronic effects, influencing reactivity and intermolecular interactions .

  • Aldehyde Group: The polar carbonyl moiety enhances solubility in polar solvents and enables participation in condensation and nucleophilic addition reactions.

Synthetic Methodologies

Retrosynthetic Analysis

While no direct synthesis of 3-(4-Chloro-3-methylphenyl)propanal is documented, analogous pathways for chlorinated aromatic aldehydes suggest feasible routes:

Route 1: Friedel-Crafts Acylation Followed by Reduction

  • Acylation: React 4-chloro-3-methyltoluene with propanoyl chloride under Friedel-Crafts conditions to form 3-(4-chloro-3-methylphenyl)propan-1-one.

  • Reduction: Reduce the ketone to the secondary alcohol using NaBH4_4 or LiAlH4_4.

  • Oxidation: Oxidize the alcohol to the aldehyde via Swern oxidation or PCC (pyridinium chlorochromate) .

Route 2: Hydroformylation of Styrene Derivatives

  • Hydroformylation of 4-chloro-3-methylstyrene using rhodium or cobalt catalysts could yield the target aldehyde directly, though regioselectivity challenges may arise.

Physicochemical Properties

Predicted Properties

Based on structurally similar compounds like 3-(4-Chloro-3-methylphenyl)prop-1-ene , the following properties are extrapolated:

PropertyValue/Description
Density~1.12 g/cm³ (estimated)
Boiling Point210–220°C (similar to aromatic aldehydes)
SolubilityModerate in organic solvents (e.g., ethanol, DCM); low in water
Refractive Index~1.55 (analogous to chlorinated aromatics)
Flash Point~85°C (similar to prop-1-ene derivative)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at ~1720 cm1^{-1} (C=O stretch), ~750 cm1^{-1} (C-Cl stretch), and ~2800 cm1^{-1} (aldehyde C-H stretch).

  • NMR:

    • 1^1H NMR: δ 9.8 ppm (aldehyde proton), δ 2.5–3.0 ppm (methylene protons adjacent to carbonyl), δ 2.3 ppm (methyl group), aromatic protons between δ 7.0–7.5 ppm.

    • 13^{13}C NMR: δ 200 ppm (carbonyl carbon), δ 35–45 ppm (methylene carbons), δ 20 ppm (methyl carbon).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator